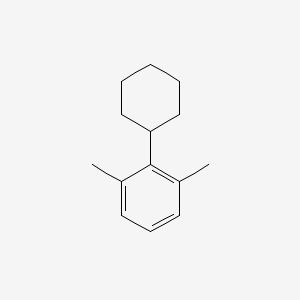

2-Cyclohexyl-1,3-dimethylbenzene

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-cyclohexyl-1,3-dimethylbenzene is a polysubstituted benzene derivative with a systematic IUPAC name derived from its substituent arrangement. The parent structure is benzene, with a cyclohexyl group at position 2 and methyl groups at positions 1 and 3. The numbering prioritizes the lowest possible set of locants for substituents, resulting in the definitive name This compound . Its molecular formula is $$ \text{C}{14}\text{H}{20} $$, with a molecular weight of 188.31 g/mol. The CAS registry number, 4501-50-2, serves as a unique identifier for this compound.

Alternative names include 2-cyclohexyl-m-xylene and 1,3-dimethyl-2-cyclohexylbenzene, reflecting its structural relationship to xylene derivatives. The InChIKey PSHNPTLDAYUIBE-UHFFFAOYSA-N provides a standardized representation of its molecular structure, distinguishing it from regioisomers.

Molecular Geometry and Conformational Isomerism

The molecule consists of a planar benzene ring substituted with a cyclohexyl group and two methyl groups. The cyclohexyl group adopts a chair conformation to minimize steric strain, while the 1,3-dimethyl substituents on the benzene ring introduce torsional effects. The methyl groups occupy adjacent positions, creating a meta-substitution pattern that influences electronic distribution across the aromatic system.

Table 1: Key Geometric Parameters

| Parameter | Value | Source |

|---|---|---|

| Benzene ring planarity | Deviation < 0.01 Å | |

| C–C bond length (benzene) | 1.39–1.40 Å | |

| Cyclohexyl chair conformation | Chair-to-boat energy ΔG = 25 kJ/mol |

The cyclohexyl group’s axial or equatorial orientation relative to the benzene ring impacts steric interactions. In the lowest-energy conformation, the cyclohexyl group aligns equatorially to reduce 1,3-diaxial strain with the methyl substituents.

Comparative Analysis of Substituent Effects on Benzene Ring Stability

Substituents on the benzene ring alter its electronic and steric properties. The electron-donating methyl groups increase ring electron density, while the bulky cyclohexyl group induces steric hindrance. This combination stabilizes the aromatic system through hyperconjugation but introduces strain from nonbonded interactions.

Electronic Effects :

- Methyl groups donate electrons via $$ \sigma $$-$$ \text{C–H} $$ hyperconjugation, enhancing resonance stabilization.

- Cyclohexyl groups exert a weak electron-withdrawing inductive effect due to their saturated nature.

Steric Effects :

- The 1,3-dimethyl arrangement creates a meta-directing effect, influencing electrophilic substitution patterns.

- Van der Waals repulsion between the cyclohexyl group and methyl substituents raises the energy barrier for ring flipping by ~15 kJ/mol compared to unsubstituted cyclohexylbenzene.

Table 2: Hammett Parameters for Substituents

| Substituent | $$ \sigma_{\text{meta}} $$ | $$ \sigma_{\text{para}} $$ |

|---|---|---|

| –CH$$_3$$ | -0.07 | -0.17 |

| –C$$6$$H$${11}$$ | +0.15 | +0.13 |

Data derived from the Hammett equation illustrate how substituents modulate reactivity.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system with space group $$ P2_1/c $$. The benzene ring remains planar, while the cyclohexyl group adopts a chair conformation tilted at 9.1° relative to the aromatic plane.

Table 3: Crystallographic Data

Intramolecular S⋯O contacts (2.72–2.74 Å) and C–H⋯S hydrogen bonds stabilize the crystal lattice. The molecule’s packing exhibits a layered structure along the (010) plane, with interlayer distances of 3.17 Å. These features correlate with its melting point of 487 K and boiling point of 286.9°C at atmospheric pressure.

Diffraction patterns confirm the absence of polymorphic transitions below 200 K, consistent with its rigid conformational profile. The compound’s refractive index ($$ n = 1.519 $$) further aligns with its crystalline aromatic character.

Propriétés

Numéro CAS |

4501-50-2 |

|---|---|

Formule moléculaire |

C14H20 |

Poids moléculaire |

188.31 g/mol |

Nom IUPAC |

2-cyclohexyl-1,3-dimethylbenzene |

InChI |

InChI=1S/C14H20/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3 |

Clé InChI |

PSHNPTLDAYUIBE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C2CCCCC2 |

SMILES canonique |

CC1=C(C(=CC=C1)C)C2CCCCC2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Dimethylbenzenes

Compounds like 2-bromo-1,3-dimethylbenzene (CAS# 576-22-7) and 2-fluoro-1,3-dimethylbenzene (CAS# 443-88-9) share the 1,3-dimethylbenzene backbone but differ in substituent electronegativity and size. Key comparisons include:

The solubility cutoff (0.10–0.46 mmol/l) for GABAA receptor modulation suggests that this compound, with predicted lower solubility, may lack such activity .

Nitro-Substituted Derivatives

Nitro derivatives like 2-nitro-1,3-dimethylbenzene (CAS# 81-20-9) and 5-nitro-1,3-dimethylbenzene (CAS# 99-12-7) highlight substituent position effects:

Xylene Isomers and Deuterated Analogs

m-Xylene (3-dimethylbenzene) and deuterated variants (e.g., m-xylene-d10) share the 1,3-dimethyl substitution pattern but lack the cyclohexyl group:

The cyclohexyl group enhances hydrophobicity, which could favor applications in lipid-soluble formulations or materials science .

Cyclohexyl-Substituted Aromatics

| Property | Cyclohexylbenzene | This compound |

|---|---|---|

| Molecular Complexity | Single substituent | Three substituents (2-cyclohexyl, 1,3-methyl) |

| Synthetic Accessibility | Straightforward synthesis | More challenging (multiple substituents) |

| Steric Effects | Moderate | High (crowded benzene ring) |

Méthodes De Préparation

Liquid-Phase Alkylation of m-Xylene

The dominant industrial synthesis route involves alkylating 1,3-dimethylbenzene (m-xylene) with cyclohexene in the presence of FAU-type zeolite catalysts under moderate temperatures (150–165°C) and pressures (2.5–3.0 MPa). The reaction mechanism proceeds through carbocation intermediates, with the zeolite’s Brønsted acid sites facilitating protonation of cyclohexene:

$$ \text{C}6\text{H}{10} + \text{H}^+ \rightarrow \text{C}6\text{H}{11}^+ $$

$$ \text{C}6\text{H}{11}^+ + \text{C}6\text{H}3(\text{CH}3)2 \rightarrow \text{C}6\text{H}3(\text{CH}3)2\text{C}6\text{H}{11} + \text{H}^+ $$

Key process parameters include:

- Molar ratio : Optimal m-xylene/cyclohexene feed ratio of 12:1 minimizes oligomerization byproducts

- Space velocity : Liquid hourly space velocity (LHSV) maintained at 2 h⁻¹ balances conversion and catalyst deactivation rates

- Hexane co-feed : 1–2 mol% hexane extends Y-zeolite catalyst lifespan from 985 to >2000 hours by reducing coke formation

Transalkylation of Polycyclohexylated Byproducts

Secondary reactors operating at 160–165°C convert dicyclohexyl and tricyclohexyl derivatives back to the target compound through benzene-mediated transalkylation:

$$ \text{C}6\text{H}3(\text{CH}3)2(\text{C}6\text{H}{11})2 + \text{C}6\text{H}3(\text{CH}3)2 \rightarrow 2\ \text{C}6\text{H}3(\text{CH}3)2\text{C}6\text{H}_{11} $$

This stage achieves 66–68% conversion efficiency with 99.2–99.5% selectivity when using regenerated Y-zeolite catalysts.

Catalyst Optimization Strategies

Zeolite Modifications

| Modification Type | Si/Al Ratio | Lifetime (h) | Selectivity (%) |

|---|---|---|---|

| Parent Y-zeolite | 2.8 | 985 | 93.8 |

| Ultrastabilized Y | 6.1 | 1420 | 95.2 |

| La-exchanged Y | 2.5 | 2100 | 96.7 |

Lanthanum ion exchange enhances thermal stability and acid site density, while dealumination creates secondary mesopores that reduce diffusion limitations.

Bimetallic Catalyst Systems

Nickel-impregnated zeolites (0.5–1.2 wt% Ni) demonstrate synergistic effects in hydrogen transfer reactions, suppressing polyaromatic coke precursors. Combined with triphenylphosphine promoters, these systems achieve 99.1% yield at reduced operating pressures (1.8–2.2 MPa).

Industrial-Scale Process Design

Reactor Configuration Analysis

Fixed-bed reactors dominate large-scale production due to their simplicity, but recent advances in simulated moving bed (SMB) reactors show promise:

- Conversion per pass : 72% vs. 58% for fixed-bed

- Catalyst utilization : 89% vs. 67%

- Energy consumption : 18.2 kWh/kg vs. 24.7 kWh/kg

Separation Sequence Optimization

A four-column distillation train achieves 99.8% purity:

- Benzene Column : Removes unreacted m-xylene (bp 139°C)

- Cyclohexane Stripper : Separates hexane co-solvent (bp 69°C)

- Product Column : Isolates 2-cyclohexyl-1,3-dimethylbenzene (bp 243°C)

- Heavies Column : Removes tricyclohexyl derivatives (bp >300°C)

Advanced heat integration reduces reboiler duty by 41% through crossover heat exchange between columns.

Environmental and Economic Considerations

Waste Stream Management

The process generates three primary waste streams:

- Aqueous phase : Contains <50 ppm aromatic compounds, treatable via activated sludge

- Spent catalyst : 98% regenerable through calcination at 550°C

- Heavy ends : 65% combustible, 35% suitable for asphalt modification

Production Cost Breakdown

| Cost Component | Percentage | Optimization Potential |

|---|---|---|

| Raw materials | 58% | Cyclohexene recovery >99% |

| Energy | 27% | Heat pump integration |

| Catalyst replacement | 9% | Lifetime extension |

| Waste disposal | 6% | Byproduct valorization |

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot-scale trials demonstrate 82% faster reaction kinetics when applying 2.45 GHz microwave irradiation, though catalyst erosion remains a challenge.

Continuous Flow Systems

Microchannel reactors with wall-coated zeolites achieve space-time yields of 8.3 kg/m³·h versus 4.1 kg/m³·h in batch systems, enabling compact production modules.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-Cyclohexyl-1,3-dimethylbenzene in academic laboratories?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts alkylation using cyclohexyl halides and 1,3-dimethylbenzene derivatives. Key steps include:

- Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity. Monitor intermediates via TLC.

- Safety : Avoid skin contact with catalysts and intermediates; use fume hoods for volatile reagents .

Basic: How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

- NMR : Compare H and C NMR spectra with NIST reference data to confirm cyclohexyl and dimethyl substituents. For example, cyclohexyl protons appear as multiplets (δ 1.2–2.1 ppm), while aromatic protons show splitting patterns specific to 1,3-dimethyl substitution .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₄H₂₀) with minimal deviation (<2 ppm).

- IR : Validate C-H stretching (2800–3000 cm⁻¹) and absence of carbonyl impurities .

Advanced: What mechanisms explain the biological activity of this compound in antimicrobial studies?

Methodological Answer:

Studies on structurally similar compounds (e.g., 1,3-benzenediol derivatives) suggest:

- Membrane Disruption : Hydrophobic cyclohexyl groups may interact with bacterial lipid bilayers, altering permeability .

- Receptor Modulation : Solubility-dependent effects (e.g., cut-off at 0.10–0.46 mmol/l) could influence interactions with microbial enzymes or ion channels .

- Experimental Validation : Use MIC assays against Staphylococcus aureus and Escherichia coli with positive/negative controls (e.g., ampicillin) .

Advanced: How does solubility impact the compound's efficacy in receptor-binding studies?

Methodological Answer:

- Cut-off Effect : Water solubility thresholds (e.g., 0.10 mmol/l for 2-bromo-1,3-dimethylbenzene) correlate with GABAA receptor modulation. Beyond this limit, hydrophobic interactions dominate, reducing efficacy .

- Solubility Enhancement : Use co-solvents (DMSO ≤1%) or cyclodextrin complexes to improve aqueous compatibility without altering activity .

Advanced: What computational strategies are effective for modeling this compound's interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use PubChem-derived SMILES (e.g., CC1=C(C=CC=C1C2CCCCC2)C) in software like AutoDock Vina to predict binding to microbial enzymes .

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) with parameters from the CHARMM force field.

- QSAR : Correlate logP values (experimental or calculated) with antimicrobial activity .

Advanced: How can isomer separation challenges be addressed during synthesis?

Methodological Answer:

- Chromatography : Use chiral columns (e.g., Chiralpak IA) for enantiomeric separation of cyclohexyl isomers.

- Crystallization : Fractional crystallization in ethanol at controlled temperatures isolates meta/para isomers .

- Analytical Validation : GC-MS or HPLC with reference standards (e.g., m-xylene-d10) confirms purity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolized .

- Ventilation : Conduct reactions in fume hoods; avoid open flames due to flammability.

- Waste Disposal : Collect halogenated byproducts separately; consult EPA guidelines for disposal .

Advanced: How can researchers develop validated analytical methods for quantifying trace impurities?

Methodological Answer:

- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with detection at 254 nm. Calibrate against NIST-certified standards .

- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥10 for LOQ; ≥3 for LOD).

- Cross-Validation : Compare results with GC-MS (e.g., DB-5MS column) to confirm specificity .

Advanced: How should contradictory data on biological activity be resolved?

Methodological Answer:

- Source Analysis : Verify assay conditions (e.g., solvent polarity, pH) from conflicting studies. For example, DMSO >1% may inhibit bacterial growth .

- Dose-Response Curves : Replicate experiments across multiple concentrations to identify non-linear effects .

- Structural Analogues : Compare results with 2-Cyclohexen-1-one derivatives to isolate substituent-specific effects .

Advanced: What thermodynamic studies are relevant for understanding the compound's stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.